

The Diverse Biological Activities of 2-Ethylpiperidine Derivatives: A Technical Overview

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Compound of Interest

Compound Name: 2-Ethylpiperidine

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For Researchers, Scientists, and Drug Development Professionals

The **2-ethylpiperidine** scaffold is a privileged motif in medicinal chemistry, conferring favorable physicochemical properties to a variety of biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, biological activities, and experimental evaluation of **2-ethylpiperidine** derivatives, presenting a consolidated resource for researchers in drug discovery and development.

Antihypertensive Activity

A notable example of a biologically active **2-ethylpiperidine** derivative is N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide. This compound has been synthesized and evaluated for its potential as a novel antihypertensive agent. Studies have shown that it acts as an inhibitor of T-type Ca^{2+} channels. Oral administration of this derivative has been demonstrated to lower blood pressure in spontaneously hypertensive rats without inducing reflex tachycardia, a common side effect of traditional L-type Ca^{2+} channel blockers^[1].

Quantitative Data: Antihypertensive Activity

Compound Name	Target	Activity	Animal Model	Reference
N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide	T-type Ca ²⁺ channels	Blood pressure reduction	Spontaneously hypertensive rats	[1]

Analgesic and Anticonvulsant Activities

While specific data on **2-ethylpiperidine** derivatives is emerging, the broader class of alkyl piperidine derivatives has shown promise for analgesic and anticonvulsant effects. For instance, synthetic quaternary salts of alkyl piperidines have been explored for their analgesic properties using methods like the tail immersion test[2]. The anticonvulsant potential of piperidine derivatives is often evaluated using in vivo models such as the Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test[1].

Acetylcholinesterase Inhibitory Activity

Derivatives of piperidine are widely investigated as inhibitors of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. The N-(2-(piperidine-1-yl)ethyl)benzamide series, for example, has yielded potent AChE inhibitors, with some compounds showing superior activity to the reference drug donepezil[3].

Quantitative Data: Acetylcholinesterase Inhibition

Compound Series	Target	IC ₅₀ Value (nM)	Reference
N-(2-(piperidine-1-yl)ethyl)benzamide derivatives	Acetylcholinesterase (AChE)	13 ± 2.1	[3]

Antiviral and Antifungal Activities

The piperidine scaffold is a component of various antiviral and antifungal agents. For instance, certain piperidine-based derivatives have been identified as potent inhibitors of the influenza virus, with some compounds exhibiting EC₅₀ values as low as 0.05 μ M[4]. In the realm of antifungal research, thiazolidinone derivatives incorporating a piperidine moiety have demonstrated significant activity against various fungal strains, with MIC and MFC values comparable to or better than fluconazole for certain species[5].

Quantitative Data: Antiviral and Antifungal Activities

Compound Class	Target Organism	Activity Metric	Value (μ M)	Reference
Piperidine-based derivatives	Influenza virus	EC ₅₀	0.05	[4]
Thiazolidinone derivatives	Rhodotorula sp.	MIC/MFC	16.5 (μ g/mL)	[5]

Sigma Receptor Affinity

Piperidine derivatives are well-known ligands for sigma receptors (σ_1 and σ_2), which are implicated in a range of neurological disorders. Radioligand binding assays are commonly employed to determine the affinity (K_i) of these compounds for sigma receptors. Studies on various piperidine-based compounds have revealed high-affinity ligands with nanomolar K_i values for the σ_1 receptor[6][7].

Quantitative Data: Sigma Receptor Binding

Compound Class	Target	K_i Value (nM)	Reference
Piperidine/piperazine-based compounds	σ_1 Receptor	3.2 - 434	[6]

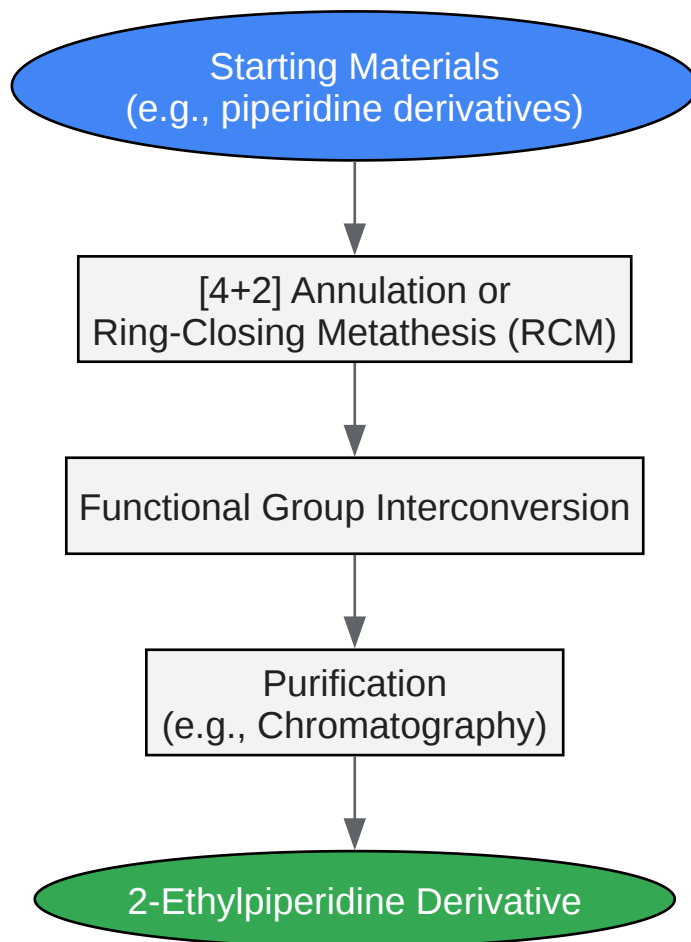
Experimental Protocols

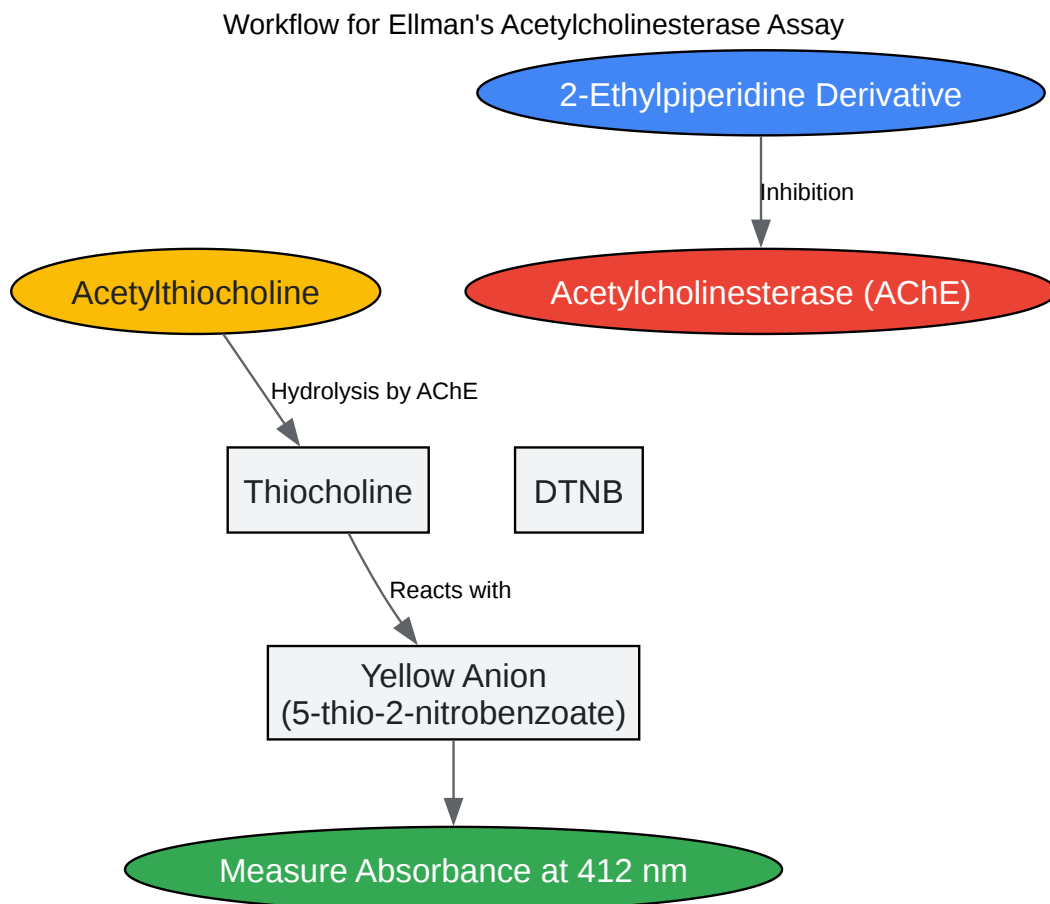
Detailed methodologies are crucial for the accurate evaluation of the biological activities of **2-ethylpiperidine** derivatives. Below are summaries of key experimental protocols.

Synthesis of 2-Ethylpiperidine Derivatives

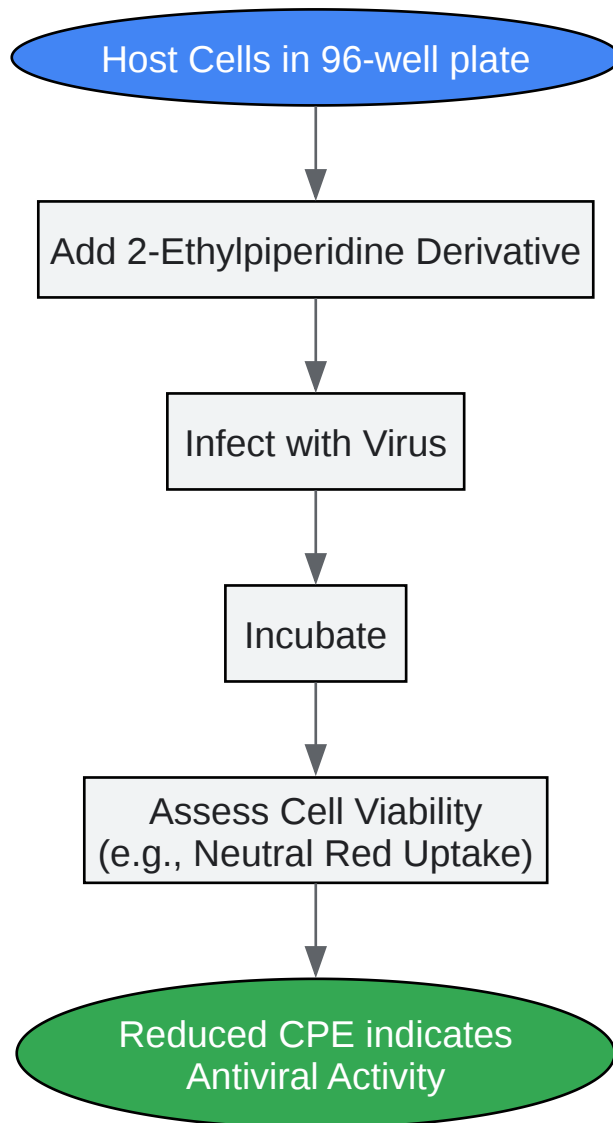
The synthesis of **2-ethylpiperidine** derivatives can be achieved through various synthetic routes. One common approach involves the [4+2] annulation reaction of imines with allenes, often catalyzed by phosphines, to produce functionalized piperidines with high stereoselectivity[8]. Another powerful method is ring-closing metathesis (RCM), which utilizes ruthenium-based catalysts for the construction of the piperidine ring system[8].

General Synthesis Workflow for 2-Ethylpiperidine Derivatives

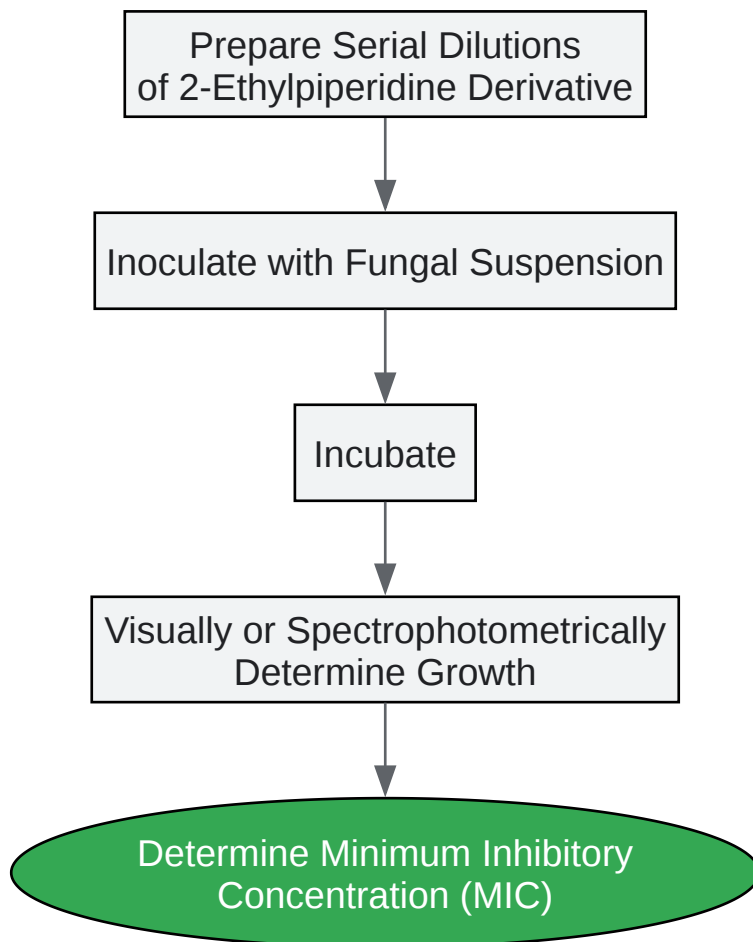


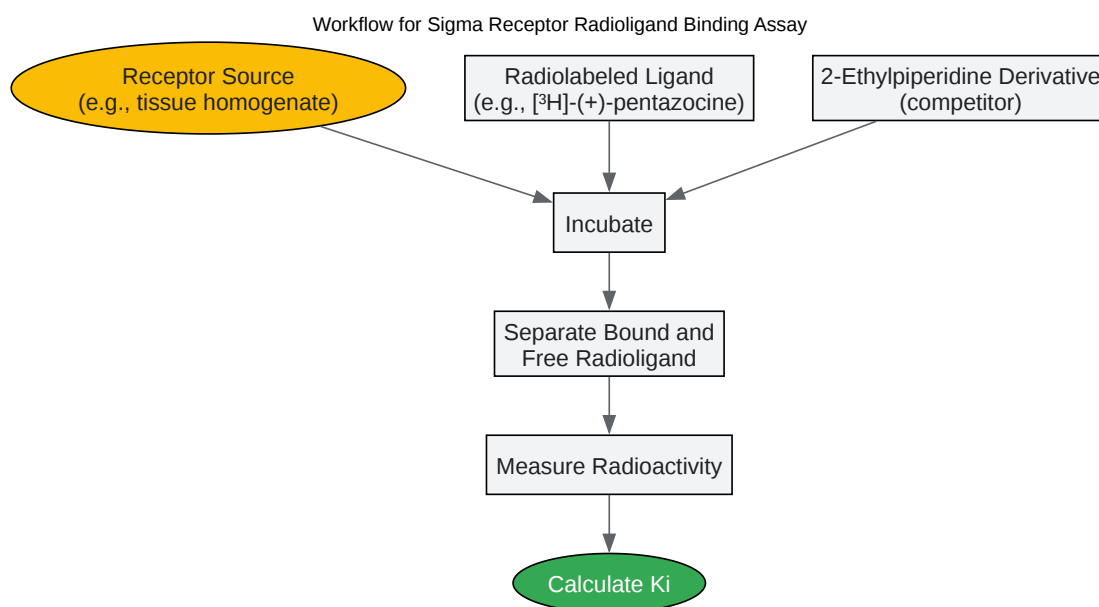


Workflow for CPE Reduction Antiviral Assay

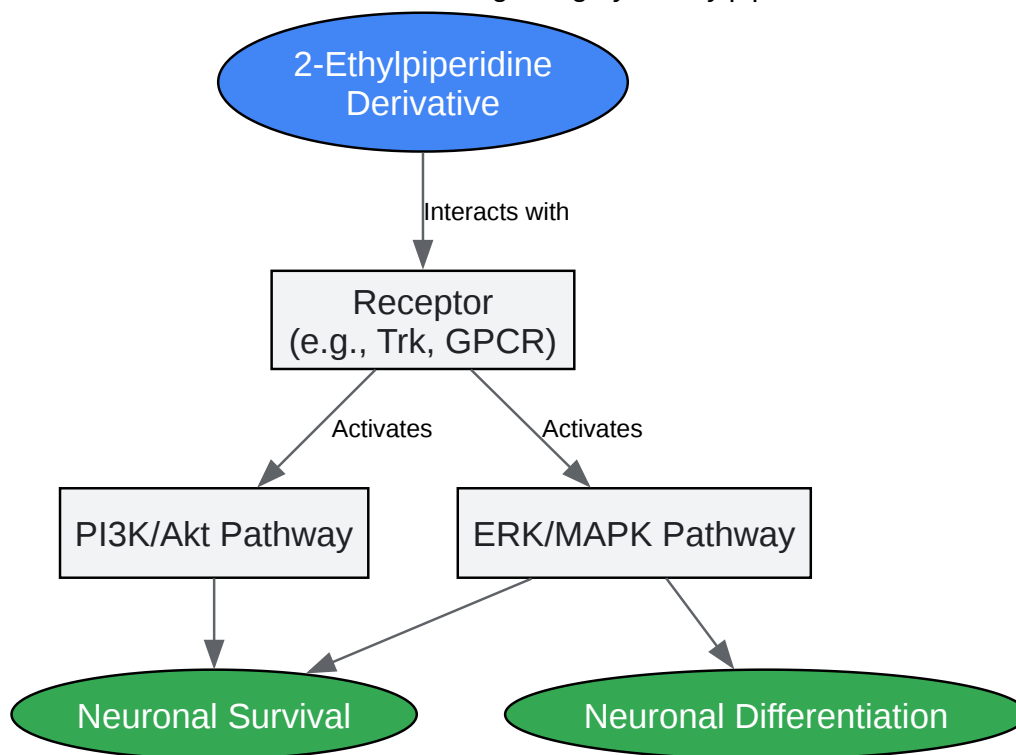


Workflow for Broth Microdilution Antifungal Assay





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